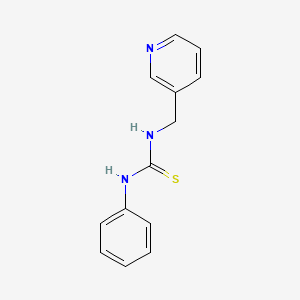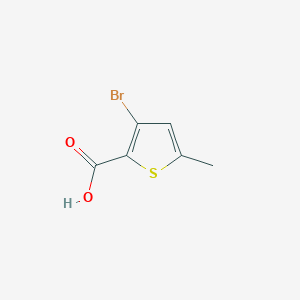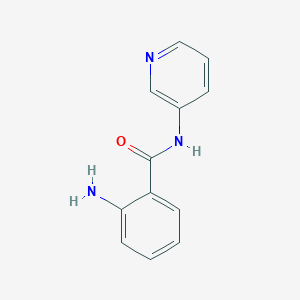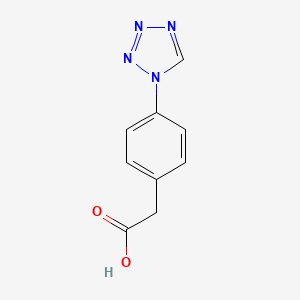
1-(2-Bromopropanoyl)pyrrolidine
Overview
Description
1-(2-Bromopropanoyl)pyrrolidine, also known as 2-bromopropionylpyrrolidine, is an organic compound that belongs to the class of pyrrolidines. It is a colorless solid that is soluble in water and is used in a variety of scientific research applications. It is commonly used in the synthesis of other compounds and has been used in the development of new drugs.
Scientific Research Applications
Pyrrolidines in Chemical Synthesis
Pyrrolidines, a class of heterocyclic organic compounds, are significant in various scientific applications, including medicine and industry. They serve as precursors in chemical syntheses, such as the polar [3+2] cycloaddition to produce pyrrolidine derivatives. These derivatives are utilized in creating new medicinal molecules and biologically active compounds, emphasizing their importance in drug development and organic chemistry (Żmigrodzka et al., 2022).
Biological Activity of Pyrrolidine Derivatives
Pyrrolidine derivatives exhibit biological activities, including antibacterial and antimycobacterial properties. For instance, certain pyrrolidine-2-one derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Nural et al., 2018). The synthesis of pyrrolidin-2-ones and their derivatives, especially with various substituents, is of great interest due to their structure being found in many natural products and biologically active molecules (Rubtsova et al., 2020).
Pyrrolidines in Marine-Derived Alkaloids
Marine-derived fungi have been a source of novel pyrrolidine alkaloids. For example, scalusamides, new pyrrolidine alkaloids isolated from the fungus Penicillium citrinum, have shown antifungal and antibacterial activities. These findings indicate the significance of pyrrolidines in natural product chemistry and their potential application in pharmaceuticals (Tsuda et al., 2005).
Pyrrolidines in Material Science
In material science, pyrrolidine compounds have been used to study acidic properties of various materials. For instance, the adsorption of pyridine on silica doped with different cations generated Lewis acid sites, indicating the utility of pyrrolidine compounds in material characterization and catalysis research (Connell & Dumesic, 1987).
Pyrrolidines in Catalysis
Pyrrolidine derivatives have been employed in catalytic processes. For example, the synthesis of 1-(3-phenylpropyl)pyrrolidine-2,5-dione under solid–liquid phase-transfer catalysis demonstrates the use of pyrrolidine compounds in facilitating organic reactions (Wang & Chen, 2008). This highlights the role of pyrrolidine derivatives in enhancing reaction efficiency and selectivity in organic synthesis.
Pyrrolidines in Magnetic Resonance Imaging
In biomedical research, stable free radicals derived from pyrrolidine compounds, like 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, are used as molecular probes in magnetic resonance spectroscopy and imaging. These radicals demonstrate high stability in biological systems, making them valuable in various biophysical applications (Dobrynin et al., 2021).
Future Directions
The pyrrolidine ring, a key feature of “1-(2-Bromopropanoyl)pyrrolidine”, is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The exact target would depend on the specific structure and functional groups present in the molecule.
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The bromopropanoyl group in 1-(2-Bromopropanoyl)pyrrolidine could potentially act as an electrophile, reacting with nucleophilic sites on the target molecule.
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biological processes, including signal transduction, metabolic processes, and cell cycle regulation . The exact pathways would depend on the specific targets of the compound.
Pharmacokinetics
The pyrrolidine ring could be metabolized through various pathways, including oxidation and conjugation .
Result of Action
Depending on its targets and mode of action, it could potentially modulate cellular processes, alter protein function, or induce cellular responses .
Action Environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the bromopropanoyl group could be influenced by the pH of the environment . Additionally, the stability of the compound could be affected by temperature and light.
Properties
IUPAC Name |
2-bromo-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAADBKOUMIMVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340709 | |
| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54537-48-3 | |
| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)








